molecular formula C11H15Cl2NO2 B179635 CpdA CAS No. 14593-25-0

CpdA

Cat. No. B179635
CAS RN: 14593-25-0
M. Wt: 264.14 g/mol
InChI Key: WKMYTPCPAWZWII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“CpdA” could refer to multiple things, including the Council of Producers & Distributors of Agrotechnology (CPDA), an organization that certifies adjuvants , or Anticoagulant Citrate Phosphate Dextrose Adenine Solution, a medical solution used for the anticoagulation of whole blood . In the context of biochemistry, “CpdA” could refer to Cyclic 3′,5′-adenosine monophosphate (cAMP) phosphodiesterase, an enzyme involved in amino acid metabolism in bacteria .


Synthesis Analysis

The synthesis of CpdA, in the context of biochemistry, involves the disruption of the cpdA gene in MR-1 using a two-step homologous recombination method . In another context, a novel carbazole-bearing diamine (3,6-CPDA) has been synthesized by Suzuki coupling reaction .


Molecular Structure Analysis

The molecular structure of CpdA, when referring to cellulose propanoate diacetate (CPDA), has been determined through combined X-ray fibre diagrams and electron diffraction patterns of single crystal analysis .


Chemical Reactions Analysis

CpdA, as a cyclic 3′,5′-adenosine monophosphate (cAMP) phosphodiesterase, catalyzes the hydrolysis of cAMP, a signaling molecule affecting diverse cellular and metabolic processes in bacteria . Carboxypeptidase A (CPDA) is a pancreatic metalloexopeptidase that hydrolyzes the peptide bond adjacent to the C-terminal end of a polypeptide chain .


Physical And Chemical Properties Analysis

The physical and chemical properties of CpdA can vary depending on the context. For example, in the context of stored canine CPDA-1 whole blood, hematological changes and oxidative stress are present in the first week of storage, resulting in depletion of the antioxidant system and subsequent accumulation of oxidation products as well as erythrocyte hemolysis .

Scientific Research Applications

Immunomodulatory Effects

Compound A (CpdA) is known for its immunomodulatory effects. A study by Liberman et al. (2012) highlights that CpdA, a dissociated non-steroidal glucocorticoid receptor (GR) ligand, possesses anti-inflammatory properties. It modulates proinflammatory gene expression by favoring GR monomer formation, without enhancing glucocorticoid (GC) response element-driven gene expression. This property of CpdA results in a reduced side effect profile compared to traditional GCs. Specifically, CpdA was found to inhibit T-bet (Th1) activity and induce GATA-3 (Th2) activity in immune cells, impacting the balance between Th1 and Th2 responses which is crucial in immune and inflammatory responses (Liberman et al., 2012).

Treatment of Neuroinflammatory Diseases

Van Loo et al. (2010) explored the effectiveness of CpdA in experimental autoimmune encephalomyelitis (EAE), an animal model of multiple sclerosis. Their findings suggested that CpdA treatment significantly suppressed clinical symptoms of EAE, demonstrating its potential as a therapeutic intervention in multiple sclerosis and other neuroinflammatory diseases. The study observed that CpdA reduced leukocyte infiltration, inflammatory cytokines, and chemokines in the spinal cord, indicating its potent anti-inflammatory characteristics (van Loo et al., 2010).

Application in Asthma Treatment

Gavrila et al. (2015) investigated the role of CpdA in modulating cytokine-induced glucocorticoid resistance in human airway smooth muscle (ASM) cells, a feature central to severe asthma. The study found that CpdA inhibited the production of glucocorticoid-resistant chemokines in both healthy and asthmatic ASM cells. This suggests that targeting CpdA-sensitive pathways in ASM cells could be an alternative therapeutic approach for treating glucocorticoid resistance in asthma (Gavrila et al., 2015).

Bone Density Preservation

A study by Thiele et al. (2012) demonstrated the bone-sparing potential of CpdA in a mouse model of glucocorticoid-induced bone loss. Unlike prednisolone, CpdA did not affect bone density, suggesting that it could be an alternative to traditional glucocorticoids, which often lead to bone density reduction. This property of CpdA underlines its potential in reducing the adverse effects on the skeleton associated with glucocorticoid use (Thiele et al., 2012).

Mechanism of Action

Target of Action

CpdA, or Citrate Phosphate Dextrose Adenine, is a solution used in the collection and storage of blood. The primary targets of CpdA are the components of blood, specifically red blood cells, white blood cells, and platelets .

Mode of Action

CpdA works by chelating free calcium ions, which prevents them from forming a complex with tissue factor and coagulation factor VIIa. This inhibits the activation of coagulation factor X, thereby preventing the initiation of the coagulation cascade . This action helps to prevent clotting and allows the blood to be stored for longer periods.

Biochemical Pathways

The biochemical pathways affected by CpdA primarily involve the coagulation cascade. By chelating free calcium ions, CpdA prevents the activation of coagulation factor X, which is a crucial step in the coagulation cascade . This cascade is a series of reactions that ultimately leads to the formation of a blood clot. By inhibiting this process, CpdA allows for the safe storage and transfusion of blood.

Pharmacokinetics

The pharmacokinetics of CpdA primarily concern its behavior in the storage and transfusion of blood. When blood is collected, it is mixed with CpdA to prevent coagulation. The solution is then stored at controlled room temperatures. The anticoagulant properties of CpdA allow the blood to be stored for up to 35 days .

Result of Action

The primary result of CpdA’s action is the prevention of blood clotting, allowing for longer storage times of collected blood. This is crucial in medical settings, where collected blood may need to be stored for extended periods before it is transfused into a patient .

Action Environment

The efficacy and stability of CpdA are influenced by the storage conditions of the blood. The blood needs to be stored at controlled room temperatures to maintain the effectiveness of the anticoagulant . Additionally, the pH, ionic strength, and presence of other ions in the solution can also affect the stability and efficacy of CpdA .

Safety and Hazards

CPDA Certified adjuvant products are required to adhere to significant, scientifically supported standards (16 Benchmarks) adopted by ASTM International. Certified products are evaluated for safety and supported by required toxicological data .

Future Directions

The future directions of CpdA can vary depending on the context. For example, in the context of the Council of Producers & Distributors of Agrotechnology (CPDA), they have planned events like the Adjuvant University . In the context of plant biostimulants, there are proposals for short-term legislation to define plant biostimulants and clarify their status under FIFRA .

properties

IUPAC Name

[4-[1-chloro-2-(methylamino)ethyl]phenyl] acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2.ClH/c1-8(14)15-10-5-3-9(4-6-10)11(12)7-13-2;/h3-6,11,13H,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKMYTPCPAWZWII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(CNC)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40431632
Record name 4-[1-CHLORO-2-(METHYLAMINO)ETHYL]PHENYL ACETATE HYDROCHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14593-25-0
Record name Phenol, 4-(1-chloro-2-(methylamino)ethyl)-, 1-acetate, hydrochloride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014593250
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[1-CHLORO-2-(METHYLAMINO)ETHYL]PHENYL ACETATE HYDROCHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CpdA
Reactant of Route 2
Reactant of Route 2
CpdA
Reactant of Route 3
Reactant of Route 3
CpdA
Reactant of Route 4
CpdA
Reactant of Route 5
CpdA
Reactant of Route 6
CpdA

Q & A

Q1: How does Compound A (2-(4-acetoxyphenyl)−2-chloro-N-methylethylammonium-chloride) interact with the glucocorticoid receptor (GR)?

A1: Compound A binds reversibly to the glucocorticoid receptor (GR), but with a lower affinity than dexamethasone. [] Unlike dexamethasone, Compound A does not promote GR dimerization, a key step in the classic mechanism of GR-mediated gene transactivation. [] This unique binding mode contributes to its distinct pharmacological profile.

Q2: Does Compound A affect the hypothalamic-pituitary-adrenal (HPA) axis like classic glucocorticoids?

A2: Unlike dexamethasone, Compound A treatment in a mouse model of experimental autoimmune encephalomyelitis (EAE) did not result in hyperinsulinemia or suppression of the HPA axis. [] This suggests a potential for reduced systemic side effects compared to traditional glucocorticoids.

Q3: What is the molecular formula and weight of Compound A?

A3: The molecular formula of Compound A is C12H17Cl2NO2, and its molecular weight is 278.17 g/mol.

Q4: Is there any spectroscopic data available for Compound A?

A4: While the provided research articles don't include detailed spectroscopic data, they mention the use of 1H NMR spectroscopy to study the stability of Compound A in buffered solutions. [] This technique revealed the rapid decomposition of Compound A into aziridine intermediates.

Q5: Have computational methods been used to study Compound A?

A5: Yes, virtual docking analysis has been employed to understand how Compound A interacts with the ligand-binding domains of the androgen receptor (AR) and GR. [] Results indicate that Compound A shares binding cavities with their respective hormones and forms hydrogen bonds with similar amino acids.

Q6: How do structural modifications of Compound A affect its activity?

A6: The research primarily focuses on Compound A itself. Information regarding specific structural modifications and their impact on activity, potency, or selectivity is not provided in the articles. Further research is needed to explore the SAR of this compound class.

Q7: What is known about the stability of Compound A?

A7: 1H NMR spectroscopy has shown that Compound A dissolved in buffered solutions decomposes rapidly into aziridine intermediates, which are known to have pro-apoptotic properties. [] This decomposition could potentially limit its in vivo application. Further research on stabilizing formulations would be beneficial.

Q8: What is the in vivo efficacy of Compound A in inflammatory disease models?

A8: Compound A demonstrates therapeutic benefits in several in vivo models:

  • Experimental autoimmune encephalomyelitis (EAE): CpdA significantly ameliorated EAE severity, reduced leukocyte infiltration in the spinal cord, and suppressed pro-inflammatory cytokine production. [, ]
  • Type 1 diabetes: Research indicates a protective effect of CpdA in a pharmacological model of type 1 diabetes in mice. []

Q9: What in vitro models have been used to study the effects of Compound A?

A9: Researchers have utilized various in vitro models, including:

  • Primary cells: Peripheral blood mononuclear cells (PBMCs), fibroblasts, human umbilical vein endothelial cells (HUVECs), T cells, macrophages, primary microglial cells, synovial fibroblasts, chondrocytes, and osteoblasts. [, , , , , , , , ]
  • Cell lines: K562, CEM, Granta, HT-29, CaCo-2, IEC-6, KKU-100, KKU-055, KKU-213, LNCaP, LNCaP-GR, DU145, PC3, RWPE-1, INS-1, RINm5F, SVHUC, and MLO-Y4 cells. [, , , , , , , , , , , ]

Q10: What are the potential side effects of Compound A?

A10: While Compound A exhibits a promising safety profile in some aspects, concerns remain:

  • Apoptosis Induction: High-dose Compound A administration proved lethal in mice, and it induced apoptosis in various cell types in vitro, even in the absence of GR. [] This toxicity seems to be linked to its decomposition into aziridine intermediates.
  • Limited Therapeutic Window: The therapeutic window for Compound A appears to be narrow, with a risk of toxicity at higher doses. []

Q11: Has Compound A demonstrated any mutagenic properties?

A11: Ames testing, which assesses a compound's ability to induce mutations in bacteria, indicated that Compound A did not exhibit mutagenic effects across a wide range of concentrations (10-9-10-4 M). [, ]

Q12: What analytical techniques have been employed in Compound A research?

A12: A variety of methods have been used to characterize and study Compound A, including:

  • ELISA: To measure cytokine and chemokine levels. [, , , ]
  • Quantitative PCR (qPCR): To assess gene expression changes. [, , , , , , ]
  • Western Blotting: To analyze protein expression and phosphorylation. [, , , , , ]
  • Flow Cytometry: To determine cell cycle distribution and apoptosis. [, , , ]
  • Chromatin Immunoprecipitation (ChIP): To study protein-DNA interactions. []
  • Immunofluorescence Microscopy: To visualize protein localization within cells. [, , , ]
  • 1H NMR Spectroscopy: To analyze the stability and decomposition products of Compound A. []

Q13: What is the historical context of Compound A discovery?

A13: Compound A is a synthetic analog of a hydroxyphenyl aziridine precursor identified in the Namibian shrub Salsola tuberculatiformis Botschantzev. [, ] Its discovery stemmed from the search for novel anti-inflammatory agents with an improved safety profile compared to traditional glucocorticoids.

Q14: What fields of research are impacted by Compound A?

A14: Compound A research spans various disciplines, including:

  • Immunology: Exploring its effects on immune cells and inflammatory responses. [, , , , , , ]
  • Oncology: Investigating its potential as an anti-cancer agent, particularly in prostate and bladder cancer. [, , , , ]
  • Endocrinology: Studying its interactions with the GR and AR and its impact on hormone-regulated pathways. [, , , , , , ]
  • Pharmacology: Characterizing its mechanism of action, pharmacokinetics, and potential therapeutic applications. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.